Tiaramide Hydrochloride

Description

See also: Tiaramide (has active moiety).

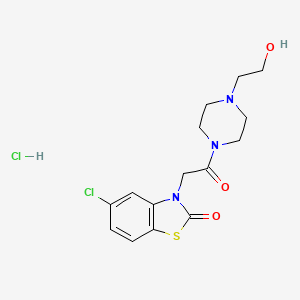

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S.ClH/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20;/h1-2,9,20H,3-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNGDQSYPNBJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32527-55-2 (Parent) | |

| Record name | Tiaramide hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048757 | |

| Record name | Tiaramide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35941-71-0 | |

| Record name | 2(3H)-Benzothiazolone, 5-chloro-3-[2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiaramide hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tiaramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiaramide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-chloro-2-oxo-2H-benzothiazol-3-yl)acetyl]piperazine-1-ethanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIARAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITY1616X9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tiaramide Hydrochloride for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which leads to a reduction in prostaglandin synthesis.[3] A thorough understanding of its physicochemical properties is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This guide provides a comprehensive overview of the known physicochemical characteristics of Tiaramide Hydrochloride, detailed experimental protocols for their determination, and insights into its mechanism of action.

Physicochemical Properties

A compilation of the available physicochemical data for Tiaramide Hydrochloride is presented below. These parameters are critical for pre-formulation studies and subsequent dosage form design.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 5-Chloro-3-(2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl)-3H-benzothiazol-2-one monohydrochloride | [4] |

| Molecular Formula | C₁₅H₁₈ClN₃O₃S·HCl | [4][5] |

| Molecular Weight | 392.30 g/mol | [6][7] |

| CAS Number | 35941-71-0 | [5] |

| Appearance | White crystalline powder. It has also been described as a white to orange to green powder to crystal. | [4][5] |

| Odor | Odorless | [4] |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability.

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble | [4] |

| Ethanol (95%) | Slightly soluble | [4] |

| Acetic Acid (100) | Slightly soluble | [4] |

| Diethyl Ether | Practically insoluble | [4] |

| Acetic Anhydride | Practically insoluble | [4] |

| DMSO | 125 mg/mL | [6] |

Dissociation Constant (pKa)

Melting Point and Polymorphism

The melting point of a substance is a key indicator of its purity. The existence of multiple melting points for Tiaramide Hydrochloride strongly suggests the presence of different polymorphic forms. Polymorphism can significantly impact the stability, solubility, and bioavailability of a drug.

| Melting Point | Comments | Reference(s) |

| ~265°C | With decomposition | [4] |

| 159 - 161°C | Range | [5] |

| 160°C | Single point | [8] |

No specific studies detailing the characterization of Tiaramide Hydrochloride polymorphs were identified in the literature.

pH of Aqueous Solution

| Concentration | pH | Reference(s) |

| 1 in 20 (5% w/v) | 3.0 - 4.5 | [4] |

Spectroscopic Properties

Specific UV-Vis absorption maxima (λmax) and detailed FTIR spectral data with peak assignments for Tiaramide Hydrochloride are not extensively reported in the available literature. However, a reference to an infrared absorption spectrum determined by the potassium chloride disk method is available.[4]

Mechanism of Action: COX Inhibition Pathway

Tiaramide Hydrochloride exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. This pathway is central to its therapeutic action.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Tiaramide Hydrochloride are outlined below. These protocols are based on standard pharmaceutical practices.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a drug substance like Tiaramide Hydrochloride.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of Tiaramide Hydrochloride in aqueous media at different pH values.

Method: Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

-

Sample Preparation: Add an excess amount of Tiaramide Hydrochloride to a series of glass vials, each containing a known volume of a specific pH buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of Tiaramide Hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of Tiaramide Hydrochloride.

Method: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a known amount of Tiaramide Hydrochloride in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is limited).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by analyzing the first derivative of the curve.

Investigation of Polymorphism

Objective: To identify and characterize different polymorphic forms of Tiaramide Hydrochloride.

Methods:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the Tiaramide Hydrochloride sample (2-5 mg) into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range in a DSC instrument.

-

Record the heat flow as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) can indicate the presence of different polymorphs or phase transitions.

-

-

Powder X-Ray Diffraction (PXRD):

-

Prepare a uniform powder bed of the Tiaramide Hydrochloride sample.

-

Analyze the sample using a powder X-ray diffractometer over a specific 2θ range.

-

The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit distinct PXRD patterns.

-

Stability-Indicating Method and Forced Degradation Studies

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of Tiaramide Hydrochloride under various stress conditions.

Method: High-Performance Liquid Chromatography (HPLC)

-

Forced Degradation:

-

Acid Hydrolysis: Treat a solution of Tiaramide Hydrochloride with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat a solution of Tiaramide Hydrochloride with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of Tiaramide Hydrochloride with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or a solution to high temperatures.

-

Photodegradation: Expose the solid drug or a solution to UV and visible light.

-

-

HPLC Method Development:

-

Develop an HPLC method (typically reverse-phase) that can separate the intact Tiaramide Hydrochloride from all potential degradation products formed during the forced degradation studies.

-

Method optimization involves selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Specific degradation products and a validated stability-indicating HPLC method for Tiaramide Hydrochloride are not detailed in the currently available literature.

Conclusion

This technical guide provides a summary of the currently known physicochemical properties of Tiaramide Hydrochloride, which are essential for its formulation into safe and effective drug products. While key parameters such as solubility in various media and melting point ranges are documented, there remain significant gaps in the publicly available data, particularly concerning its pKa, a definitive characterization of its polymorphic forms, and detailed stability-indicating analytical methods with identified degradation products. Further research in these areas is crucial for the comprehensive understanding and optimal formulation of Tiaramide Hydrochloride. The provided experimental protocols offer a standardized approach for researchers to generate this critical data.

References

- 1. Tiaramide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tiaramide Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KEGG DRUG: Tiaramide hydrochloride [genome.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Tiaramide Hydrochloride: A Deep Dive into its Molecular-Activity Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile, exhibiting analgesic, anti-inflammatory, and antiasthmatic properties. This technical guide provides an in-depth analysis of Tiaramide Hydrochloride's molecular structure, its intricate relationship with its biological activity, and detailed experimental methodologies. The core of its mechanism lies in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which curtails the production of pro-inflammatory prostaglandins. Beyond this primary pathway, Tiaramide also modulates the activity of key immune cells, demonstrates antioxidant effects, and inhibits the release of histamine, contributing to its therapeutic efficacy. This document serves as a comprehensive resource, consolidating quantitative pharmacological data, detailed experimental protocols, and an exploration of its structure-activity relationship to support further research and development in the field of anti-inflammatory therapeutics.

Molecular Structure and Physicochemical Properties

Tiaramide Hydrochloride is chemically known as 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one hydrochloride. Its molecular structure is characterized by a benzothiazole core linked to a piperazine ethanol moiety via an acetamide bridge.

Table 1: Physicochemical Properties of Tiaramide Hydrochloride

| Property | Value |

| Molecular Formula | C₁₅H₁₉Cl₂N₃O₃S |

| Molecular Weight | 392.3 g/mol |

| CAS Number | 35941-71-0 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol |

Mechanism of Action and Biological Activity

Tiaramide Hydrochloride exerts its therapeutic effects through a combination of mechanisms, primarily centered around the modulation of the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Modulation of Immune Cell Activity

Tiaramide has been shown to modulate the activity of various immune cells, including macrophages and neutrophils. This modulation helps in reducing the release of pro-inflammatory cytokines and chemokines at the site of inflammation, thereby dampening the overall inflammatory response.

Antioxidant Properties

The molecule also possesses antioxidant properties, which contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that are often generated during inflammatory processes and contribute to tissue damage.

Inhibition of Histamine Release

Tiaramide has demonstrated the ability to inhibit the release of histamine from mast cells and basophils.[1] This action is particularly relevant to its antiasthmatic and anti-anaphylactic properties. Studies have shown that its metabolite, desethanol tiaramide (DETR), is a more potent inhibitor of histamine release than the parent compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Tiaramide and a general workflow for evaluating its anti-inflammatory activity.

Caption: Tiaramide's primary mechanism of action.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tiaramide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with additional analgesic and antiallergic properties. This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action. It details its pharmacological effects, including the inhibition of prostaglandin synthesis and histamine release, and presents its pharmacokinetic profile across various species. Experimental protocols for key assays are provided, and its signaling pathways are visually represented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Tiaramide Hydrochloride, chemically known as 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one hydrochloride, is a multifaceted therapeutic agent.[1] It is primarily recognized for its anti-inflammatory and analgesic effects, making it a candidate for treating a range of conditions, including musculoskeletal disorders.[2] Beyond its anti-inflammatory properties, Tiaramide has demonstrated antiallergic activities, notably the inhibition of histamine release.[3] This dual-action capability positions it as a unique compound in the landscape of inflammatory and allergic disease treatment.

Discovery and Development

The development of Tiaramide Hydrochloride stemmed from research into benzothiazole derivatives with potential anti-inflammatory activity. Early pharmacological studies in the 1970s and 1980s established its profile as a non-steroidal anti-inflammatory agent. These studies highlighted its ability to counteract inflammatory responses and its analgesic properties. Further research elucidated its antianaphylactic actions, demonstrating its capacity to inhibit the release of inflammatory mediators from mast cells.[3]

Synthesis of Tiaramide Hydrochloride

Experimental Protocol: General Synthesis of Benzothiazole Derivatives

-

Preparation of 2-amino-5-chlorobenzothiazole: This intermediate can be synthesized by the reaction of p-chloroaniline with ammonium thiocyanate in the presence of a catalyst like bromine.

-

Synthesis of 5-chloro-2(3H)-benzothiazolone: The 2-amino-5-chlorobenzothiazole can be converted to the corresponding benzothiazolone through a Sandmeyer-type reaction followed by hydrolysis.

-

Alkylation of 5-chloro-2(3H)-benzothiazolone: The nitrogen at position 3 of the benzothiazolone ring can be alkylated with a suitable haloacetyl derivative, such as chloroacetyl chloride, to introduce the acetyl side chain.

-

Coupling with N-(2-hydroxyethyl)piperazine: The resulting intermediate, a 3-(chloroacetyl)-5-chlorobenzothiazolone, can then be reacted with N-(2-hydroxyethyl)piperazine to form the Tiaramide base.

-

Formation of the Hydrochloride Salt: Finally, the Tiaramide base is treated with hydrochloric acid to yield Tiaramide Hydrochloride.

Note: This is a generalized protocol based on the synthesis of similar compounds. The specific reaction conditions, solvents, and purification methods for the synthesis of Tiaramide Hydrochloride would require further investigation and optimization.

Pharmacological Properties

Mechanism of Action

Tiaramide Hydrochloride exerts its therapeutic effects through a multi-pronged mechanism of action:

-

Inhibition of Prostaglandin Synthesis: As an NSAID, Tiaramide inhibits the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. While specific IC50 values for Tiaramide's inhibition of COX-1 and COX-2 are not available in the reviewed literature, its preferential antagonism of prostaglandin E2-induced contractions has been demonstrated.[4]

-

Inhibition of Histamine Release: Tiaramide has been shown to strongly inhibit the antigen-induced and compound 48/80-induced release of histamine from rat peritoneal mast cells.[3] This action contributes to its antiallergic and anti-inflammatory effects.

-

Calcium Antagonism: There is evidence to suggest that Tiaramide may possess calcium antagonistic properties, which could contribute to its smooth muscle relaxant effects observed in some studies. However, the precise mechanism of its interaction with calcium channels requires further elucidation.

Pharmacokinetics

The pharmacokinetic profile of Tiaramide Hydrochloride has been studied in several animal species. The data reveals significant species-specific differences in its metabolism and elimination.

Table 1: Comparative Pharmacokinetic Parameters of Tiaramide Hydrochloride

| Parameter | Mouse | Rat | Dog | Monkey |

| Urinary Excretion (24h, % of dose) | 67 | 59 | 41 | 74 |

| Serum Half-life (intravenous) | ~0.2 h | ~0.8 h | ~0.5 h | - |

| Plasma Protein Binding (%) | ~24-34 | ~24-34 | ~24-34 | ~24-34 |

| Major Metabolites | DETR, TRAA | TRAA, TRNO | TRNO, TR-O-Glu | TRAA, TR-O-Glu |

Data sourced from Noguchi et al., 1977.[5] DETR: 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine; TRAA: 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid; TRNO: 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide; TR-O-Glu: tiaramide-O-glucuronide.

Key Experimental Protocols

In Vitro Histamine Release Assay from Mast Cells

This protocol provides a general framework for assessing the inhibitory effect of Tiaramide Hydrochloride on histamine release from mast cells.

Materials:

-

Rat peritoneal mast cells

-

Tiaramide Hydrochloride

-

Compound 48/80 (or other mast cell degranulating agent)

-

Tyrode's buffer

-

Histamine ELISA kit or fluorometric assay reagents

-

Microplate reader

Procedure:

-

Mast Cell Isolation: Isolate peritoneal mast cells from rats using standard laboratory procedures.

-

Cell Preparation: Wash the isolated mast cells and resuspend them in Tyrode's buffer at a concentration of 1-2 x 10^5 cells/mL.

-

Pre-incubation with Tiaramide: Incubate the mast cell suspension with varying concentrations of Tiaramide Hydrochloride for 15-30 minutes at 37°C.

-

Stimulation of Histamine Release: Add a degranulating agent, such as compound 48/80, to the mast cell suspension to induce histamine release. Incubate for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: Collect the supernatant and measure the histamine concentration using a commercially available ELISA kit or a fluorometric assay.

-

Data Analysis: Calculate the percentage of histamine release inhibition by comparing the histamine levels in the Tiaramide-treated groups to the control group (stimulated with degranulating agent alone).

Signaling Pathways and Visualizations

The primary signaling pathways modulated by Tiaramide Hydrochloride are the arachidonic acid cascade and the mast cell degranulation pathway.

Arachidonic Acid Pathway

Tiaramide's anti-inflammatory effects are largely attributed to its interference with the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis.

Mast Cell Degranulation Pathway

Tiaramide's antiallergic properties are mediated by its ability to stabilize mast cells and prevent the release of histamine.

Conclusion

Tiaramide Hydrochloride is a well-characterized anti-inflammatory agent with a unique combination of analgesic and antiallergic properties. Its mechanism of action, involving the dual inhibition of prostaglandin synthesis and histamine release, makes it a valuable compound for further investigation and potential therapeutic applications in a variety of inflammatory and allergic conditions. The pharmacokinetic data presented highlights the importance of considering species-specific differences in drug metabolism and disposition during preclinical development. This technical guide provides a foundational resource for scientists and researchers engaged in the ongoing exploration of Tiaramide Hydrochloride and similar therapeutic agents.

References

- 1. Tiaramide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Pharmacological actions of tiaramide hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-anaphylactic action of tiaramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential antagonism of tiaramide to prostaglandin E2-induced contraction in isolated rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species differences in metabolism of tiaramide hydrochloride, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiaramide Hydrochloride: A Technical Guide to its Role as a Non-Steroidal Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that extends beyond the typical profile of this class of compounds. Primarily, it functions through the inhibition of prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes, a hallmark of NSAIDs. Additionally, Tiaramide Hydrochloride exhibits significant mast cell stabilizing properties, effectively inhibiting the release of histamine and other pro-inflammatory mediators. This dual action positions it as a compound of interest for the management of inflammatory and allergic conditions. This technical guide provides a comprehensive overview of the core mechanisms, experimental evaluation, and relevant signaling pathways associated with Tiaramide Hydrochloride's anti-inflammatory activity.

Introduction

Tiaramide Hydrochloride is a benzothiazole derivative recognized for its analgesic and anti-inflammatory properties.[1] Unlike many traditional NSAIDs, its pharmacological profile is augmented by its ability to modulate allergic responses through the inhibition of mast cell degranulation.[2][3] This document serves as an in-depth resource for researchers and drug development professionals, detailing the molecular mechanisms, providing structured quantitative data for comparative analysis, and outlining key experimental protocols for its evaluation.

Mechanism of Action

Tiaramide Hydrochloride exerts its anti-inflammatory effects through two primary pathways:

-

Inhibition of Prostaglandin Synthesis: As a non-steroidal anti-inflammatory agent, Tiaramide Hydrochloride interferes with the arachidonic acid cascade.[4][5] It inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[6][7] By reducing prostaglandin synthesis, Tiaramide Hydrochloride alleviates the cardinal signs of inflammation.

-

Mast Cell Stabilization: Tiaramide Hydrochloride has been shown to inhibit the release of histamine from mast cells.[8] Mast cell degranulation is a critical event in allergic and inflammatory responses, releasing a host of pre-formed and newly synthesized mediators, including histamine, which increase vascular permeability and promote inflammation.[9][10] The ability of Tiaramide Hydrochloride to stabilize mast cells contributes significantly to its anti-inflammatory and anti-anaphylactic properties.[1]

Data Presentation

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 1.3 | 3.5 | 0.37 |

| Naproxen | 0.9 | 1.9 | 0.47 |

| Diclofenac | 0.06 | 0.03 | 2.0 |

| Celecoxib | 15 | 0.04 | 375 |

| Etoricoxib | 1.1 | 0.01 | 110 |

Data compiled from various sources for comparative purposes.[11][12][13][14][15][16][17] Note: Lower IC50 values indicate greater potency. A higher selectivity ratio indicates greater selectivity for COX-2.

Quantitative data on the inhibition of histamine release by Tiaramide Hydrochloride is also not available in terms of specific IC50 values. However, studies have demonstrated its potent inhibitory effect on histamine release induced by various stimuli.[1][3]

Signaling Pathways

Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of intervention for NSAIDs like Tiaramide Hydrochloride.

References

- 1. The anti-anaphylactic action of tiaramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]

- 3. Inhibition of compound 48/80 induced mediator release following oral administration of tiaramide hydrochloride in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preferential antagonism of tiaramide to prostaglandin E2-induced contraction in isolated rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mast cell - Wikipedia [en.wikipedia.org]

- 10. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Tiaramide Hydrochloride: A Technical Guide on its Attenuation of Histamine Release from Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaramide hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-allergic and anti-anaphylactic properties. A substantial body of evidence indicates its capacity to inhibit the release of histamine and other inflammatory mediators from mast cells, key effector cells in allergic reactions. This technical guide provides an in-depth analysis of the effects of tiaramide hydrochloride on histamine release from mast cells, detailing its proposed mechanism of action, summarizing available data, and outlining relevant experimental protocols. The primary mechanism appears to involve the modulation of calcium influx, a critical step in the degranulation cascade of mast cells. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

Mast cells are crucial players in the inflammatory response, particularly in type I hypersensitivity reactions. Upon activation by various stimuli, including allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI) or by non-immunological agents like compound 48/80, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. Among these, histamine is a primary mediator responsible for the characteristic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

Tiaramide hydrochloride has emerged as a compound of interest due to its demonstrated ability to suppress these mast cell-mediated responses.[1][2] This guide will explore the technical details of tiaramide hydrochloride's interaction with mast cells, focusing on its inhibitory effect on histamine release.

Quantitative Data on the Inhibition of Histamine Release

To provide a comparative context for researchers, the following table summarizes the IC50 values for other compounds that inhibit histamine release from rat peritoneal mast cells (RPMC) under different stimulation conditions.

| Compound | Stimulus | Mast Cell Type | IC50 Value (µM) | Reference |

| Thiazinamium Chloride | Compound 48/80 | RPMC | 40 | [3] |

| Promethazine HCl | Antigen (ovalbumin) | RPMC | 13 | [3] |

| Disodium Cromoglycate (DSCG) | Antigen (ovalbumin) | RPMC | 7 | [3] |

| Disodium Cromoglycate (DSCG) | Compound 48/80 | RPMC | 1 | [3] |

Proposed Mechanism of Action

The precise molecular mechanism underlying tiaramide hydrochloride's mast cell-stabilizing effect is not fully elucidated; however, evidence strongly suggests its role as a calcium antagonist.[4] The influx of extracellular calcium is a pivotal event in the signaling cascade leading to mast cell degranulation. By competitively antagonizing calcium channels, tiaramide hydrochloride likely inhibits the rise in intracellular calcium concentration that is necessary for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.[4]

Furthermore, studies have indicated that tiaramide hydrochloride is a very weak inhibitor of 3',5'-cyclic adenosine monophosphate (cAMP) phosphodiesterase, an enzyme that degrades cAMP.[4] Elevated intracellular cAMP levels are generally associated with the inhibition of mast cell degranulation. Tiaramide's weak effect on this enzyme suggests that its primary mechanism of action is likely independent of the cAMP pathway and more directly related to the regulation of calcium influx.[4]

The mechanism of tiaramide hydrochloride appears to be distinct from that of disodium cromoglycate (DSCG), another mast cell stabilizer.[5]

Signaling Pathway Diagram

Caption: Proposed mechanism of Tiaramide Hydrochloride in inhibiting mast cell degranulation.

Experimental Protocols

The following section outlines a generalized experimental workflow for assessing the effect of tiaramide hydrochloride on histamine release from rat peritoneal mast cells induced by compound 48/80.

Isolation of Rat Peritoneal Mast Cells

-

Animal Model: Wistar rats are commonly used for the isolation of peritoneal mast cells.

-

Peritoneal Lavage: Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Inject 10-15 mL of a buffered salt solution (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺) into the peritoneal cavity.

-

Cell Collection: Gently massage the abdomen for 90 seconds to dislodge the mast cells. Aspirate the peritoneal fluid containing the cells.

-

Cell Purification: Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 10 minutes at 4°C. The resulting cell pellet can be further purified using a density gradient centrifugation method (e.g., with Percoll®) to enrich the mast cell population.

-

Cell Resuspension: Resuspend the purified mast cells in a suitable buffer (e.g., Tyrode's buffer) at a desired concentration (e.g., 1 x 10⁵ cells/mL).

Histamine Release Assay

-

Pre-incubation: Aliquot the mast cell suspension into microcentrifuge tubes. Add varying concentrations of tiaramide hydrochloride (or vehicle control) to the respective tubes and pre-incubate for 10-15 minutes at 37°C.

-

Stimulation: Induce histamine release by adding a fixed concentration of compound 48/80 (e.g., 5 µg/mL) to each tube (except for the spontaneous release control). Incubate for an additional 10-15 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and adding ice-cold buffer.

-

Separation of Supernatant: Centrifuge the tubes at a higher speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the cells.

-

Histamine Quantification: Carefully collect the supernatant, which contains the released histamine. The amount of histamine can be quantified using various methods, such as:

-

Fluorometric Assay: This is a common and sensitive method involving the condensation of histamine with o-phthalaldehyde (OPA) to form a fluorescent product.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a highly specific method for histamine quantification.

-

-

Total Histamine Determination: To determine the total histamine content, lyse a separate aliquot of the mast cell suspension (e.g., by boiling or sonication) and measure the histamine concentration.

-

Calculation of Inhibition: The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100. The percentage inhibition by tiaramide hydrochloride is then calculated relative to the control (compound 48/80 alone).

Experimental Workflow Diagram

Caption: A typical workflow for studying the effect of tiaramide on histamine release.

Conclusion and Future Directions

Tiaramide hydrochloride effectively inhibits histamine release from mast cells, a key process in the pathophysiology of allergic diseases. The available evidence strongly points towards a mechanism involving the antagonism of calcium influx, which is essential for mast cell degranulation. While the mast cell-stabilizing properties of tiaramide hydrochloride are well-documented qualitatively, there is a clear need for further research to establish precise quantitative measures of its potency, such as IC50 values, in various mast cell populations and with different stimuli.

Future studies should focus on:

-

Elucidating the specific calcium channels targeted by tiaramide hydrochloride in mast cells.

-

Investigating the downstream signaling events that are affected by the reduction in intracellular calcium.

-

Conducting detailed structure-activity relationship studies to potentially develop more potent and selective analogs.

-

Evaluating the in vivo efficacy of tiaramide hydrochloride in various animal models of allergic disease to further validate its therapeutic potential.

A deeper understanding of the molecular pharmacology of tiaramide hydrochloride will be instrumental in its potential application as a therapeutic agent for the management of allergic and inflammatory disorders.

References

- 1. The anti-anaphylactic action of tiaramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of compound 48/80 induced mediator release following oral administration of tiaramide hydrochloride in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of thiazinamium chloride on histamine release from rat peritoneal mast cells and on phosphodiesterase activity in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]

- 5. Roles of intracellular Ca2+ and cyclic AMP in mast cell histamine release induced by radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on Tiaramide Hydrochloride for pain management

An in-depth analysis of the early-stage research on Tiaramide Hydrochloride reveals its identity as a non-steroidal anti-inflammatory drug (NSAID) with significant analgesic and anti-inflammatory properties.[1][2] The primary mechanism of action for its pain-management effects is the inhibition of prostaglandin synthesis, a hallmark of NSAIDs.[3] Additionally, Tiaramide exhibits a secondary mechanism involving anti-allergic and anti-anaphylactic effects by inhibiting the release of histamine and serotonin from mast cells.[4][5]

Mechanism of Action

Tiaramide Hydrochloride's analgesic and anti-inflammatory effects are primarily attributed to its interference with the arachidonic acid cascade. Like other NSAIDs, it blocks the synthesis of prostaglandins by inhibiting cyclooxygenase (COX) enzymes.[2][3] Prostaglandins, particularly PGE2, are key lipid compounds that mediate inflammation, pain, and fever.[1] By reducing their production, Tiaramide alleviates the associated symptoms.[1]

A secondary, distinct mechanism is its ability to stabilize mast cells, which prevents the release of histamine and serotonin.[4][5] These mediators are involved in allergic reactions and can also contribute to inflammatory and pain responses. This dual action suggests a broader therapeutic potential beyond simple COX inhibition. Some research also indicates a potential role as a calcium antagonist, which may contribute to its bronchodilating properties.[6]

Quantitative Pharmacological Data

Specific preclinical data on Tiaramide Hydrochloride is scarce in contemporary literature. The tables below are structured to represent the essential quantitative data that would be generated during early-stage research for a novel analgesic compound.

Table 1: Illustrative In Vitro COX Enzyme Inhibition

| Enzyme | Tiaramide HCl IC50 (µM) | Celecoxib IC50 (µM) (Reference) |

|---|---|---|

| COX-1 | Data not available | 0.78 |

| COX-2 | Data not available | 0.052 |

| Selectivity Index (COX-1/COX-2) | Data not available | 15 |

Note: IC50 is the half-maximal inhibitory concentration. Reference values are for comparative purposes and represent typical data for a COX-2 selective inhibitor.[7]

Table 2: Illustrative In Vivo Analgesic Efficacy in Rodent Models

| Model | Tiaramide HCl ED50 (mg/kg) | Outcome Measure |

|---|---|---|

| Acetic Acid Writhing Test | Data not available | % Inhibition of Writhing |

| Hot Plate Test | Data not available | Increase in Reaction Latency (s) |

| Carrageenan Paw Edema | Data not available | % Inhibition of Edema |

Note: ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population.

Preclinical Experimental Protocols

The evaluation of a potential analgesic like Tiaramide Hydrochloride involves standardized in vivo animal models to characterize its anti-inflammatory and pain-relieving effects.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses a drug's ability to inhibit visceral pain.

Methodology:

-

Animal Model: Swiss albino mice (20-25g) are typically used.[8]

-

Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.

-

Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac), and test (Tiaramide HCl at various doses) groups.

-

Drug Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, 30-60 minutes before the noxious stimulus.

-

Noxious Stimulus: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching response known as "writhing".[9]

-

Observation: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period (e.g., 20 minutes).[9]

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group, indicating the degree of peripheral analgesic activity.[10]

Hot Plate Test (Central Analgesia)

This method evaluates the response to thermal pain stimuli, primarily assessing centrally-acting analgesics.

Methodology:

-

Animal Model: Albino mice are commonly used.[10]

-

Apparatus: An Eddy's hot plate instrument is used, maintained at a constant temperature (e.g., 55°C ± 1°C).[8][10]

-

Baseline Measurement: Before drug administration, the baseline reaction time for each mouse is recorded. The reaction is typically defined as licking of the paws or jumping.[8] A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[8]

-

Drug Administration: The test compound is administered to the treatment group.

-

Post-Treatment Measurement: The reaction time (latency) is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).[11]

-

Data Analysis: A significant increase in the reaction time compared to the baseline and control group indicates a central analgesic effect.[8]

Conclusion

Early-stage research establishes Tiaramide Hydrochloride as a typical NSAID with a primary mechanism centered on the inhibition of prostaglandin synthesis, supplemented by anti-allergic properties. While the qualitative aspects of its pharmacology are documented, a lack of accessible quantitative data from pivotal preclinical studies limits a full assessment of its potency and selectivity compared to modern analgesics. The experimental protocols detailed herein represent the standard methodologies that would have been employed to characterize its analgesic and anti-inflammatory profile, providing a clear scientific context for its development.

References

- 1. Pharmacological actions of tiaramide hydrochloride: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiaramide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Tiaramide Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The anti-anaphylactic action of tiaramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. youtube.com [youtube.com]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

Tiaramide Hydrochloride: A Multifaceted Approach to Bronchodilation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiaramide Hydrochloride, a benzothiazoline derivative, has demonstrated notable potential as a bronchodilator agent. Its efficacy stems from a multi-pronged mechanism of action that encompasses anti-inflammatory effects, mast cell stabilization, and direct relaxation of airway smooth muscle. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of Tiaramide Hydrochloride's pharmacology, experimental validation, and potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction

Bronchoconstriction, a hallmark of obstructive airway diseases, is driven by a complex interplay of inflammation, mediator release, and airway smooth muscle hyperreactivity. Tiaramide Hydrochloride has emerged as a compound of interest due to its unique combination of anti-inflammatory and direct smooth muscle relaxant properties.[1] This document aims to provide a detailed technical overview of the core scientific principles underlying the bronchodilator potential of Tiaramide Hydrochloride.

Mechanism of Action and Signaling Pathways

Tiaramide Hydrochloride's bronchodilator activity is not attributed to a single mechanism but rather a synergistic combination of at least three distinct pharmacological actions.

Anti-inflammatory Pathway: Inhibition of Prostaglandin Synthesis

A primary mechanism of Tiaramide Hydrochloride is its anti-inflammatory action, which involves the suppression of the arachidonic acid pathway.[2] Specifically, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes, particularly COX-2.[2] By inhibiting COX-2, Tiaramide Hydrochloride effectively curtails the synthesis of prostaglandins, potent inflammatory mediators that contribute to bronchoconstriction and airway inflammation.[2]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tiaramide Hydrochloride in Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tiaramide Hydrochloride in plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology encompasses a straightforward sample preparation technique, efficient chromatographic separation, and UV detection. All experimental procedures and validation parameters are outlined to ensure reproducibility and accuracy in a research and development setting.

Introduction

Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate quantification of Tiaramide Hydrochloride in biological matrices, particularly plasma, is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive protocol for a validated HPLC method designed for this purpose, ensuring high sensitivity, specificity, and throughput.

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC method for Tiaramide Hydrochloride quantification in plasma.

| Parameter | Result |

| Chromatographic Conditions | |

| HPLC Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0, 10 mM) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Retention Time | Tiaramide: ~8.3 min; Internal Standard: ~5.6 min |

| Method Validation | |

| Linearity Range | 10 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision | |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy | |

| Mean Recovery | > 85% |

| Sensitivity | |

| Limit of Quantification (LOQ) | 10 ng/mL |

Experimental Protocols

Materials and Reagents

-

Tiaramide Hydrochloride reference standard

-

Internal Standard (IS), e.g., Diphenhydramine Hydrochloride

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Sodium hydroxide

-

Water (HPLC grade)

-

Human plasma (drug-free)

Equipment

-

HPLC system with UV detector

-

C18 analytical column (5 µm, 4.6 x 250 mm)

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

-

Phosphate Buffer (10 mM, pH 7.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 7.0 with a sodium hydroxide solution.

-

Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and 10 mM phosphate buffer (pH 7.0). Filter and degas the mobile phase before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiaramide Hydrochloride reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10, 20, 50, 100, 150, 200 ng/mL).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol to obtain a final concentration of 1 mg/mL.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

-

Add 1 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Record the chromatograms and integrate the peak areas for Tiaramide Hydrochloride and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of Tiaramide Hydrochloride to the peak area of the internal standard against the corresponding concentration of the standard solutions.

-

Determine the concentration of Tiaramide Hydrochloride in the plasma samples from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for Tiaramide HCl quantification.

Caption: Logical relationship of method development and validation.

Tiaramide Hydrochloride: Application Notes and Protocols for Laboratory Animal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tiaramide Hydrochloride administration and dosage for various laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and antiallergic properties of this compound.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data and administration details for Tiaramide Hydrochloride in mice, rats, and dogs.

Table 1: Pharmacokinetic Parameters of Tiaramide Hydrochloride

| Species | Administration Route | Serum Half-life (t½) | 24-hour Urinary Excretion (% of Dose) |

| Mouse | Intravenous | ~0.2 hours[1] | - |

| Oral | - | 67%[1] | |

| Rat | Intravenous | ~0.8 hours[1] | - |

| Oral | - | 59%[1] | |

| Dog | Intravenous | ~0.5 hours[1] | - |

| Oral | - | 41%[1] |

Table 2: General Administration Guidelines for Laboratory Animals

| Species | Route of Administration | Recommended Needle Gauge | Maximum Injection Volume (per site) |

| Mouse | |||

| Subcutaneous (SC) | 25-27 G | 0.1 mL | |

| Intraperitoneal (IP) | 25-27 G | 0.25 mL[2] | |

| Intravenous (IV) - Tail Vein | 27-30 G | 0.2 mL | |

| Rat | |||

| Subcutaneous (SC) | 23-25 G | 1.0 mL | |

| Intraperitoneal (IP) | 23-25 G | 2.5 mL[2] | |

| Intravenous (IV) - Tail Vein | 23-25 G | 0.5 mL | |

| Rabbit | |||

| Subcutaneous (SC) | 22-25 G | 1.0 mL | |

| Intravenous (IV) - Marginal Ear Vein | 22-25 G | 1.0 mL | |

| Dog | |||

| Subcutaneous (SC) | 20-23 G | 5.0 mL | |

| Intravenous (IV) - Cephalic or Saphenous Vein | 20-22 G | 5.0 mL |

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below. These protocols are based on established pharmacological models and can be adapted for the evaluation of Tiaramide Hydrochloride.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This model is widely used to assess the anti-inflammatory activity of test compounds.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Groups:

-

Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

-

Tiaramide Hydrochloride (various doses, e.g., 10, 30, 100 mg/kg)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Administration:

-

Administer Tiaramide Hydrochloride or the positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before carrageenan injection.

-

Administer the vehicle to the control group.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Inhibition of Histamine Release from Rat Peritoneal Mast Cells (In Vitro)

This assay evaluates the ability of a compound to inhibit the release of histamine, a key mediator of allergic and inflammatory responses.[5][6]

Protocol:

-

Mast Cell Isolation:

-

Isolate peritoneal mast cells from male Wistar rats.

-

-

Cell Culture:

-

Suspend the isolated mast cells in a suitable buffer (e.g., Tyrode's solution).

-

-

Experimental Procedure:

-

Pre-incubate the mast cell suspension with various concentrations of Tiaramide Hydrochloride for a specified time (e.g., 15 minutes) at 37°C.

-

Induce histamine release by adding a secretagogue, such as compound 48/80 or an antigen (if cells are sensitized).[5]

-

Include a control group with the secretagogue but without Tiaramide Hydrochloride.

-

-

Histamine Quantification:

-

After incubation, centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and measure the histamine content using a fluorometric assay or an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of histamine release for each concentration of Tiaramide Hydrochloride compared to the control group.

-

Visualizations

The following diagrams illustrate key concepts related to the administration and mechanism of action of Tiaramide Hydrochloride.

References

- 1. Species differences in metabolism of tiaramide hydrochloride, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-anaphylactic action of tiaramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]

Application of Tiaramide Hydrochloride in Asthma Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated anti-allergic and bronchodilatory properties.[1][2][3] Its potential as a therapeutic agent for asthma has been investigated due to its multifaceted mechanism of action, which includes the inhibition of inflammatory mediator release and direct effects on airway smooth muscle.[3][4] This document provides detailed application notes and experimental protocols for the use of Tiaramide Hydrochloride in preclinical asthma research models, intended to guide researchers in evaluating its therapeutic potential.

Mechanism of Action

Tiaramide Hydrochloride exerts its anti-asthmatic effects through several mechanisms:

-

Inhibition of Mast Cell Degranulation: It has been shown to inhibit the antigen-induced and compound 48/80-induced release of histamine and serotonin from mast cells.[1] This action helps to mitigate the acute allergic response that characterizes the early phase of an asthma attack.

-

Anti-inflammatory Effects: As a benzothiazoline derivative, Tiaramide Hydrochloride possesses anti-inflammatory properties.[4] It can inhibit the formation of circulating thromboxane A2, a potent bronchoconstrictor and inflammatory mediator.[4]

-

Calcium Channel Antagonism: Tiaramide Hydrochloride appears to act as a calcium channel blocker.[4] It antagonizes CaCl2-induced contractions of isolated guinea-pig tracheal spirals and abolishes the tonic phase of K+-induced contractions in smooth muscle, which is dependent on calcium influx.[4] This contributes to its bronchodilatory effects.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Tiaramide Hydrochloride from published studies. Note: Preclinical data in standardized mouse models of asthma are limited in the reviewed literature. The following data are derived from various experimental systems.

Table 1: Effect of Tiaramide Hydrochloride on Histamine Release

| Model System | Inducer | Tiaramide HCl Concentration | % Inhibition of Histamine Release | Reference |

| Rat Peritoneal Mast Cells | Antigen | Not Specified | Strong Inhibition | [1] |

| Rat Peritoneal Mast Cells | Compound 48/80 | Not Specified | Strong Inhibition | [1] |

Table 2: Effect of Tiaramide Hydrochloride on Bronchoconstriction in Guinea Pig Models

| Model | Inducer | Tiaramide HCl Administration | Effect | Reference |

| Anesthetized Guinea Pig | Histamine | Not Specified | Protection against bronchoconstriction | [4] |

| Anesthetized Guinea Pig | Bradykinin | Not Specified | Protection against bronchoconstriction | [4] |

| Isolated Guinea Pig Tracheal Spirals | CaCl2 | Not Specified | Antagonism of contractions | [4] |

Experimental Protocols

The following are detailed protocols for commonly used asthma research models. While specific data on the use of Tiaramide Hydrochloride within these exact protocols is not extensively available, its application can be investigated by incorporating it into the treatment phase of these models.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.[5][6][7]

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Tiaramide Hydrochloride

-

BALB/c mice (female, 6-8 weeks old)

Experimental Workflow:

Caption: Workflow for the OVA-induced allergic asthma model.

Procedure:

-

Sensitization (Day 0 and 14):

-

Prepare the sensitization solution by emulsifying 100 µg of OVA and 2 mg of alum adjuvant in 200 µL of sterile saline per mouse.[7]

-

Administer the solution via intraperitoneal (i.p.) injection to each mouse.

-

A booster sensitization is given on day 14.

-

-

Aerosol Challenge and Treatment (Day 21, 22, and 23):

-

On three consecutive days, expose the mice to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer in a closed chamber.[5]

-

Treatment: Administer Tiaramide Hydrochloride at desired doses (e.g., via oral gavage or i.p. injection) at a specified time before each OVA challenge (e.g., 1 hour prior). A vehicle control group should be included.

-

-

Assessment of Airway Inflammation and Hyperresponsiveness (Day 24):

-

Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage with sterile saline.

-

Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

-

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using invasive or non-invasive plethysmography.

-

Histology: Collect lung tissue for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).

-

Protocol 2: In Vitro Mast Cell Degranulation Assay

This assay is used to assess the direct effect of Tiaramide Hydrochloride on the release of inflammatory mediators from mast cells.

Materials:

-

Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)

-

Compound 48/80 or antigen (if using sensitized cells)

-

Tiaramide Hydrochloride

-

Histamine assay kit (e.g., ELISA)

-

Appropriate cell culture medium and buffers

Experimental Workflow:

Caption: Workflow for the in vitro mast cell degranulation assay.

Procedure:

-

Cell Culture: Culture mast cells under appropriate conditions.

-

Pre-incubation: Pre-incubate the cells with various concentrations of Tiaramide Hydrochloride for a specified period (e.g., 30 minutes).

-

Stimulation: Induce degranulation by adding a stimulating agent such as compound 48/80 or an appropriate antigen.

-

Quantification of Histamine Release: After a short incubation period (e.g., 15-30 minutes), centrifuge the cell suspension and collect the supernatant. Measure the histamine concentration in the supernatant using a suitable assay.

-

Data Analysis: Express the results as a percentage of histamine release relative to a positive control (stimulated cells without Tiaramide Hydrochloride) and a negative control (unstimulated cells).

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in asthma pathophysiology and the potential points of intervention for Tiaramide Hydrochloride.

Caption: Proposed mechanism of Tiaramide HCl on mast cell degranulation.

Caption: Proposed mechanism of Tiaramide HCl on airway smooth muscle contraction.

Conclusion

Tiaramide Hydrochloride demonstrates potential as an anti-asthmatic agent due to its combined anti-inflammatory, anti-allergic, and bronchodilatory activities. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in preclinical models of asthma. Further studies are warranted to establish optimal dosing and administration regimens and to fully elucidate its therapeutic potential for the treatment of asthma.

References

- 1. The anti-anaphylactic action of tiaramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tiaramide--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tiaramide Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with additional anti-allergic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are critical in the inflammatory cascade.[3] This inhibition leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation and pain. Furthermore, Tiaramide Hydrochloride has been shown to inhibit the release of histamine from mast cells, contributing to its anti-allergic effects.[1][2] These properties make it a valuable compound for in vitro studies of inflammation, allergy, and pain signaling pathways.

These application notes provide detailed protocols for the preparation of Tiaramide Hydrochloride solutions and their use in common cell culture-based assays to evaluate its anti-inflammatory and cytotoxic effects.

Data Presentation

The following table summarizes the key quantitative parameters of Tiaramide Hydrochloride for use in cell culture experiments.

| Parameter | Value | Cell Line | Comments |

| Solubility | 125 mg/mL (318.63 mM) in DMSO | N/A | Ultrasonic treatment may be required for complete dissolution. |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | N/A | Aliquot to avoid repeated freeze-thaw cycles. |

| Typical Working Concentration Range | 1 - 100 µM | Varies by cell type and assay | Optimization is recommended for each specific experimental setup. |

| IC₅₀ (Cytotoxicity) | > 100 µM | e.g., RAW 264.7, HEK293T | Tiaramide Hydrochloride generally exhibits low cytotoxicity at effective anti-inflammatory concentrations. Specific IC₅₀ values should be determined empirically for the cell line of interest. |

| Effective Concentration (Anti-inflammatory) | 10 - 50 µM | e.g., LPS-stimulated RAW 264.7 cells | Significant inhibition of prostaglandin E₂ (PGE₂) and pro-inflammatory cytokine production is typically observed in this range. |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures described, the following diagrams have been generated.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of Tiaramide Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Tiaramide Hydrochloride in animal studies.

FAQs: Understanding and Addressing Tiaramide Hydrochloride's Bioavailability Challenges

Q1: What is the reported oral bioavailability of Tiaramide Hydrochloride in animal models?

Q2: What are the known pharmacokinetic parameters of Tiaramide Hydrochloride in rats?

A2: Studies in rats have established key pharmacokinetic parameters that are crucial for designing and interpreting bioavailability studies.

| Parameter | Oral Administration | Intravenous Administration | Citation |

| Time to Peak Serum Concentration (Tmax) | 20 minutes | Not Applicable | [2] |

| Serum Half-life (t½) | 2.7 hours | Biphasic: 0.2 and 1.3 hours | [1][2] |

Q3: What are the primary reasons for the suspected poor oral bioavailability of Tiaramide Hydrochloride?

A3: The primary reason for the presumed low oral bioavailability of the parent Tiaramide Hydrochloride is extensive first-pass metabolism. Studies have identified several major metabolites in rats, indicating that the drug undergoes significant biotransformation after absorption.[1][2] The main metabolic pathways include N-de-ethanolation, N-oxidation, and oxidation of the terminal N-β-hydroxyethyl group[2].

Q4: What general strategies can be employed to improve the oral bioavailability of a drug like Tiaramide Hydrochloride?

A4: For poorly soluble and/or extensively metabolized drugs, several formulation strategies can be explored:

-

Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate and absorption.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs.

-

Nanoformulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to improved dissolution and absorption.

-

Prodrugs: Modifying the chemical structure of the drug to create a prodrug can enhance its absorption and metabolic stability.

Troubleshooting Guide: Strategies to Enhance Tiaramide Hydrochloride Bioavailability

This guide provides experimental approaches and troubleshooting tips for researchers aiming to improve the oral bioavailability of Tiaramide Hydrochloride.

Problem 1: Low and Variable Plasma Concentrations of Tiaramide Hydrochloride After Oral Dosing

Potential Cause: Poor aqueous solubility and/or extensive first-pass metabolism.

Suggested Approach: Solid Dispersion Formulation

-

Principle: To enhance the dissolution rate by converting the crystalline drug into an amorphous state within a hydrophilic carrier.

-

Experimental Protocol: Preparation of a Tiaramide Hydrochloride Solid Dispersion (Solvent Evaporation Method)

-

Carrier Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000, or a Soluplus®/Aeroperl® 300 Pharma combination.

-

Solvent Selection: Use a common solvent that can dissolve both Tiaramide Hydrochloride and the chosen carrier (e.g., methanol, ethanol, or a mixture).

-

Preparation:

-

Dissolve Tiaramide Hydrochloride and the carrier in the selected solvent in various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

-

Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

-

Pulverize and sieve the solid dispersion to obtain a uniform powder.

-

-

Characterization:

-